molecular formula C10H8FN B1442242 7-Fluoro-8-methylquinoline CAS No. 1260899-31-7

7-Fluoro-8-methylquinoline

Cat. No.: B1442242
CAS No.: 1260899-31-7
M. Wt: 161.18 g/mol
InChI Key: RGAZGOSPJOIUEV-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinoline is a fluorinated heterocyclic aromatic organic compound It is characterized by the presence of a quinoline core structure with a fluorine atom at the 7-position and a methyl group at the 8-position

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or xenon difluoride.

  • Cyclization Reactions: Cyclization reactions involving halogenated precursors can also be employed. For example, the cyclization of 2-aminobenzyl fluoride with acetic anhydride can yield this compound.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to introduce the fluorine and methyl groups. This involves the use of boronic acids or boronates and palladium catalysts.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivative.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 7-fluoro-8-methylquinone.

  • Reduction: Hydroquinoline derivatives, such as 7-fluoro-8-methylhydroquinoline.

  • Substitution: Halogenated or alkylated derivatives, depending on the substitution pattern.

Scientific Research Applications

7-Fluoro-8-methylquinoline has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the design of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

7-Fluoro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

  • 7-Fluoro-2-methylquinoline: Different position of the methyl group.

  • 8-Fluoro-7-methylquinoline: Different position of the fluorine atom.

  • 7-Fluoroquinoline: Lacks the methyl group.

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Properties

IUPAC Name

7-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZGOSPJOIUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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